1-(Methylsulfonyl)piperidine-2-carboxylic acid
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Description
The compound "1-(Methylsulfonyl)piperidine-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds that "1-(Methylsulfonyl)piperidine-2-carboxylic acid" belongs to. Piperidine derivatives are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through multicomponent reactions, as demonstrated in the first paper, where 1,3-dicarbonyl compounds are converted to functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . Another approach involves the desymmetrization of C(2)-symmetric piperidine carboxylic acid esters using intramolecular iodocarbamation . Additionally, piperidine derivatives can be synthesized by treating benzhydryl chlorides with piperidine followed by N-sulfonation . These methods highlight the versatility and reactivity of piperidine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For instance, the synthesized piperidine derivatives in the third paper were characterized by 1H-NMR, IR, and elemental analysis . The crystal structure of a toluene-sulfonyl piperidine derivative was determined by X-ray crystallography, revealing a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These techniques are essential for confirming the structure of synthesized compounds, including those related to "1-(Methylsulfonyl)piperidine-2-carboxylic acid".
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including allylboration, aminocyclization, carbamation , and substitution reactions . The nature of substituents on the piperidine ring can significantly influence the reactivity and the outcome of these reactions. For example, the presence of a sulfonyl group can facilitate the formation of sulfonamides , which are a common motif in many biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Substituents on the piperidine ring can affect properties such as solubility, boiling point, and stability. The presence of sulfonyl groups, for instance, can increase the polarity and potentially improve the solubility in polar solvents . The biological activities of these compounds, such as antimicrobial and enzyme inhibition activities, are also closely related to their chemical properties .
Scientific Research Applications
Anticancer Potential
1-(Methylsulfonyl)piperidine-2-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties. The derivatives show promise as potent anticancer agents, although further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).
Structural Analysis for Drug Development
The compound has been studied in the context of crystal structure analysis, providing insights that are crucial for drug development. Different crystal packings observed in analogues of 1-(Methylsulfonyl)piperidine-2-carboxylic acid have implications for polymorph risk assessments in pharmaceuticals (Mambourg et al., 2021).
Influence on Synthesis Processes
Research shows that the solvent used can significantly affect the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl Esters, a process relevant to the synthesis involving derivatives of 1-(Methylsulfonyl)piperidine-2-carboxylic acid (Bänziger et al., 2002).
Catalytic Applications
The compound has been used to functionalize Fe3O4 nanoparticles, demonstrating its utility in catalytic applications. These functionalized nanoparticles exhibit significant catalytic activity in the synthesis of certain organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).
Enzyme Inhibition Studies
Some derivatives of 1-(Methylsulfonyl)piperidine-2-carboxylic acid have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. These studies are essential for understanding the compound's potential in pharmacological applications (Oinuma et al., 1991).
properties
IUPAC Name |
1-methylsulfonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJBZSSPDCFJEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585371 |
Source
|
Record name | 1-(Methanesulfonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1008975-54-9 |
Source
|
Record name | 1-(Methanesulfonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfonylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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